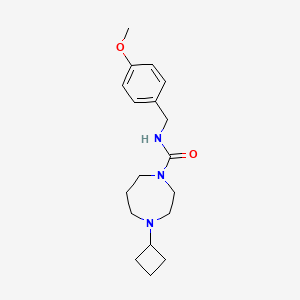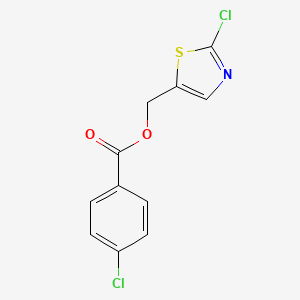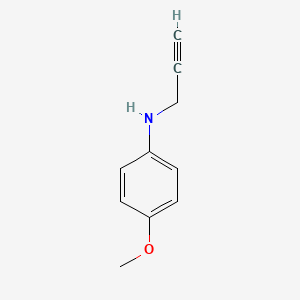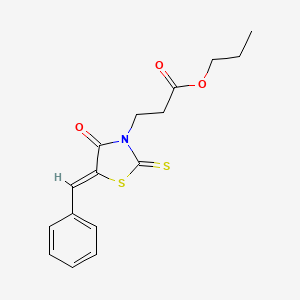
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
LC-MS/MS Study of Degradation Processes
A study explored the degradation processes of nitisinone, a related compound, highlighting the stability of nitisinone under various conditions and identifying its major degradation products. This research contributes to understanding the chemical properties and potential risks and benefits of related compounds in medical applications (Barchańska et al., 2019).
Chemistry of Heterocyclic Compounds
Another study reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their utility as building blocks for synthesizing various heterocyclic compounds. This work illustrates the potential of structurally similar compounds to 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone in synthesizing diverse heterocycles and dyes, showcasing the versatility and utility of such compounds in chemical research (Gomaa & Ali, 2020).
Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives evaluated their antioxidant and anti-inflammatory activities, providing a framework for understanding how thiazole-based compounds, including the one of interest, might be leveraged in developing therapeutic agents. This study underscores the significance of thiazole motifs in medicinal chemistry and their potential applications in treating various conditions (Raut et al., 2020).
Thiazole Derivatives: A Patent Review
A review of patents related to thiazole derivatives, including therapeutic applications and biological activities, highlights the ongoing interest and potential of thiazole and its derivatives in drug discovery and development. This review suggests a broad spectrum of possible applications for compounds structurally related to this compound in various therapeutic areas, further emphasizing the versatility of thiazole compounds in scientific research and medicine (Leoni et al., 2014).
Mécanisme D'action
Target of Action
The compound, 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with a variety of biological targets, depending on their specific structure and substituents .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects .
Biochemical Pathways
One study mentions that a compound similar to this one, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives may affect DNA replication and cell cycle progression, among other biochemical pathways.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.
Propriétés
IUPAC Name |
1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVWUFYVARTOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)

![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)

![N-[4-[(5-Bromo-2,4-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2478021.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)


![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)

